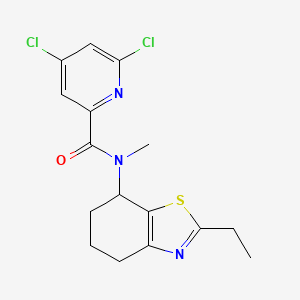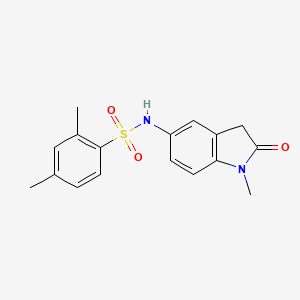
2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a derivative of indolin-2-one . Indolin-2-one derivatives have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) . Some of these compounds have shown strong cytotoxicity against human cancer cell lines .
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizers
The development of new photosensitizers for photodynamic therapy, especially in cancer treatment, has seen significant contributions from compounds related to benzenesulfonamide derivatives. For example, studies have synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potent Type II photosensitizers for treating cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular and Crystal Structure Analysis
The synthesis of structural isomers of benzenesulfonamides has been explored for their potential in various scientific applications. For instance, the crystal and molecular-electronic structures of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers were investigated, revealing insights into steric hindrances and potential applications in material science and molecular engineering (Rublova et al., 2017).
Enzyme Inhibition and Biological Evaluation
Compounds incorporating the benzenesulfonamide moiety have been evaluated for their inhibitory activity against various enzymes, indicating their potential in biochemistry and pharmacology. Novel ureido benzenesulfonamides incorporating triazine moieties have been investigated as inhibitors of carbonic anhydrase isoforms, showing potent inhibition against membrane-bound tumor-associated isoforms, which are of interest for anticancer studies (Lolak, Akocak, Bua, & Supuran, 2019).
Synthesis and Characterization of Novel Compounds
Research on the synthesis and spectroscopic characterization of new Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde has contributed to the development of compounds with potential applications in enzyme inhibition, molecular docking studies, and Density Functional Theory (DFT) calculations. This research aids in understanding the interactions between inhibitors and enzymes, opening avenues for drug development and biochemical studies (Alyar et al., 2019).
Antimicrobial and Anticancer Activity
The synthesis of novel quinolines derived from benzenesulfonamide compounds has been explored for their potential antimicrobial and anticancer activities. These compounds have shown interesting cytotoxic activity, indicating their utility in developing new therapeutic agents (Ghorab et al., 2008).
Propriétés
IUPAC Name |
2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-7-16(12(2)8-11)23(21,22)18-14-5-6-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKIWXJQLKOQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
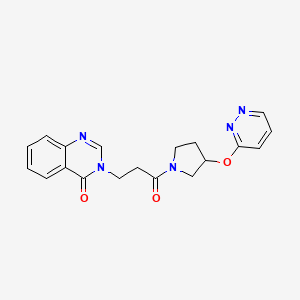
![6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2734317.png)
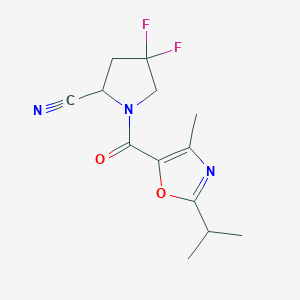
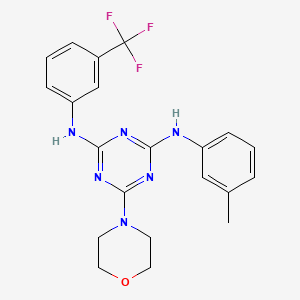
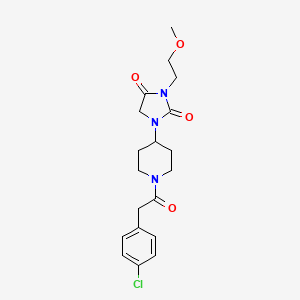
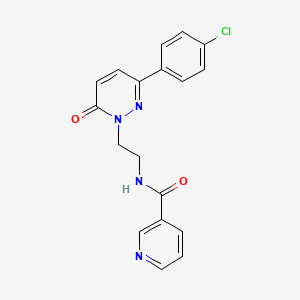


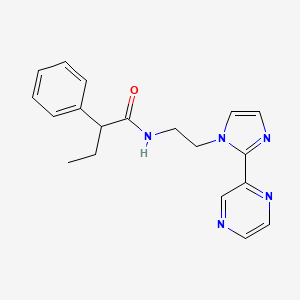
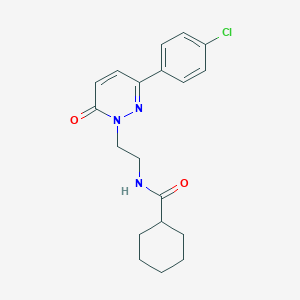
![[3-(1H-Pyrazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2734334.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2734338.png)
